molecular formula C17H10N2O2 B3135034 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-76-9

2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B3135034
CAS RN: 400085-76-9
M. Wt: 274.27 g/mol
InChI Key: IRGDPNGNWXDQBP-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized using various methods. One of the most popular approaches is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

Pyridine and its derivatives are versatile structures in drug research. They are frequently used in various chemical reactions, including oxidation-reduction processes .


Physical And Chemical Properties Analysis

Pyridine is a colorless liquid with an unpleasant smell. It is miscible with water and most organic solvents. Pyridine is a weak base, and it can form salts with acids .

Mechanism of Action

The mechanism of action of pyridine derivatives can vary greatly depending on their structure and the target molecules. For example, some pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 .

Safety and Hazards

When handling pyridine and its derivatives, it’s important to avoid breathing in the mist, gas, or vapors. Contact with the skin and eyes should also be avoided. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The field of pyridine research is vast and continues to grow. In the future, a larger share of novel pyridine-based drug candidates is expected. This is due to the ease of parallelization and testing potential pertaining to the chemical space .

properties

IUPAC Name

2-pyridin-4-ylchromeno[2,3-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-12-3-1-2-4-15(12)21-17-13(16)5-6-14(19-17)11-7-9-18-10-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDPNGNWXDQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one
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Reactant of Route 5
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one
Reactant of Route 6
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one

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